molecular formula C11H16ClN3O2 B13732375 3-Benzoyloxy-propylguanidine hydrochloride CAS No. 19623-19-9

3-Benzoyloxy-propylguanidine hydrochloride

Cat. No.: B13732375
CAS No.: 19623-19-9
M. Wt: 257.72 g/mol
InChI Key: MOJUDOGZYKVGLA-UHFFFAOYSA-N
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Description

3-Benzoyloxy-propylguanidine hydrochloride is a chemical compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and are often used in various chemical and biological applications. This compound is characterized by the presence of a benzoyloxy group attached to a propylguanidine moiety, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyloxy-propylguanidine hydrochloride typically involves the reaction of benzoyl chloride with propylguanidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Step 1: Benzoylation of propylguanidine

      Reagents: Benzoyl chloride, propylguanidine

      Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature

      Reaction: [ \text{C}_6\text{H}_5\text{COCl} + \text{C}_3\text{H}_7\text{N}_3 \rightarrow \text{C}_6\text{H}_5\text{COO-C}_3\text{H}_6\text{N}_3 ]

  • Step 2: Formation of hydrochloride salt

      Reagents: Hydrochloric acid

      Conditions: Aqueous solution, room temperature

      Reaction: [ \text{C}_6\text{H}_5\text{COO-C}_3\text{H}_6\text{N}_3 + \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{COO-C}_3\text{H}_6\text{N}_3 \cdot \text{HCl} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyloxy-propylguanidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The benzoyloxy group can be oxidized under strong oxidative conditions.

    Reduction: The guanidine moiety can be reduced to form corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), acidic or basic medium

    Reduction: Lithium aluminum hydride (LiAlH₄), anhydrous conditions

    Substitution: Sodium hydroxide (NaOH), organic solvents

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives

    Reduction: Formation of propylamine derivatives

    Substitution: Formation of substituted benzoyloxy derivatives

Scientific Research Applications

3-Benzoyloxy-propylguanidine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Benzoyloxy-propylguanidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s guanidine moiety acts as a strong base, facilitating the formation of hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzoylguanidine
  • Propylguanidine
  • Benzoyloxypropylamine

Uniqueness

3-Benzoyloxy-propylguanidine hydrochloride is unique due to the presence of both benzoyloxy and guanidine groups, which confer distinct chemical and biological properties

Properties

CAS No.

19623-19-9

Molecular Formula

C11H16ClN3O2

Molecular Weight

257.72 g/mol

IUPAC Name

3-benzoyloxypropyl(diaminomethylidene)azanium;chloride

InChI

InChI=1S/C11H15N3O2.ClH/c12-11(13)14-7-4-8-16-10(15)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H4,12,13,14);1H

InChI Key

MOJUDOGZYKVGLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCC[NH+]=C(N)N.[Cl-]

Origin of Product

United States

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